molecular formula C16H15ClFNOS B4985687 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide

Cat. No. B4985687
M. Wt: 323.8 g/mol
InChI Key: IEZAJTNXIDTTLE-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of hematological malignancies. It is a B-cell lymphoma 2 (BCL-2) inhibitor, which means that it targets and inhibits the BCL-2 protein that is overexpressed in cancer cells. This leads to the induction of programmed cell death, or apoptosis, in cancer cells, while sparing normal cells.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves the inhibition of the BCL-2 protein, which is overexpressed in cancer cells. BCL-2 is an anti-apoptotic protein that prevents the induction of programmed cell death in cancer cells. By inhibiting BCL-2, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has been shown to have a selective toxicity towards cancer cells that overexpress BCL-2, while sparing normal cells. This is due to the specific binding of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide to the BH3-binding groove of BCL-2, which is overexpressed in cancer cells. This leads to the induction of apoptosis in cancer cells, while normal cells are spared. N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has several advantages for lab experiments, including its selective toxicity towards cancer cells that overexpress BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for off-target effects on other proteins that share the BH3-binding groove with BCL-2.

Future Directions

There are several future directions for the research and development of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide. One direction is the exploration of its potential use in combination with other drugs for the treatment of hematological malignancies. Another direction is the investigation of its potential use in other types of cancer that overexpress BCL-2, such as breast and prostate cancer. Additionally, there is a need for further research into the mechanisms of resistance to N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, in order to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group in 4-fluoroaniline, followed by the reaction with 2-chlorobenzyl chloride to obtain the intermediate product. This is then treated with sodium hydride and 2-bromoethyl ethyl sulfide to obtain the final product, N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising treatment option for cancers that are resistant to conventional chemotherapy.

properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-15-4-2-1-3-13(15)11-21-10-9-19-16(20)12-5-7-14(18)8-6-12/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZAJTNXIDTTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-fluorobenzamide

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